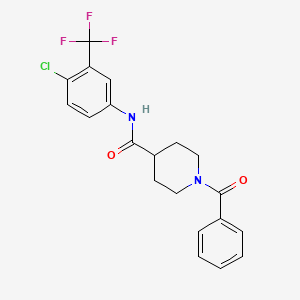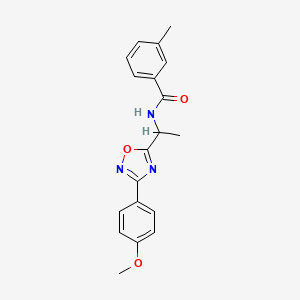
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide, also known as MOPEB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MOPEB belongs to the class of oxadiazole derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is still unclear, but it is believed to be mediated through various signaling pathways. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cell survival. Additionally, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been reported to possess various biochemical and physiological effects. In a study conducted by Lee et al., N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide was found to inhibit the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated macrophages. Another study by Kim et al. reported that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide exhibited potent antioxidant activity by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has several advantages for lab experiments, including its simple synthesis method and potent biological activities. However, there are also some limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. Therefore, further studies are needed to determine the optimal concentration and application of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide in various experimental settings.
Direcciones Futuras
There are several potential future directions for the research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide. Firstly, more studies are needed to elucidate the exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide and its signaling pathways. Secondly, the potential applications of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide in various fields, such as anti-inflammatory and anticancer therapy, should be further explored. Thirdly, the development of novel derivatives of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the in vivo efficacy and safety of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide should be evaluated in animal models to determine its potential for clinical use.
Conclusion:
In conclusion, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is a novel compound with potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its simple synthesis method and potential therapeutic applications make it an attractive compound for further research. However, its exact mechanism of action and potential toxicity at high concentrations require further investigation. The future directions for the research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide include elucidating its signaling pathways, exploring its potential applications, developing novel derivatives, and evaluating its in vivo efficacy and safety.
Métodos De Síntesis
The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide involves the reaction between 4-methoxyphenyl hydrazine and ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with 3-methylbenzoyl chloride. The final product is obtained through purification by column chromatography. The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is a relatively simple and efficient process, which makes it an attractive compound for further research.
Aplicaciones Científicas De Investigación
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Lee et al., N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Kim et al. reported that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide exhibited potent antioxidant activity by scavenging free radicals. Moreover, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-4-6-15(11-12)18(23)20-13(2)19-21-17(22-25-19)14-7-9-16(24-3)10-8-14/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWKDYHBNBKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
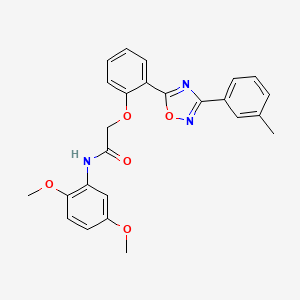

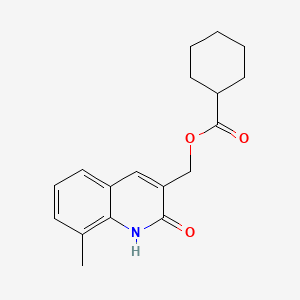
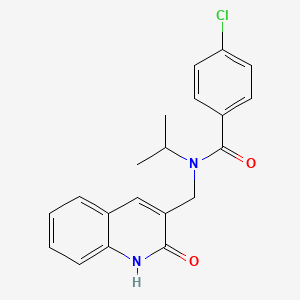
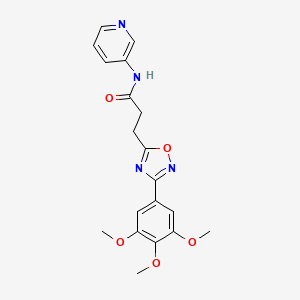

![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)

![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)

